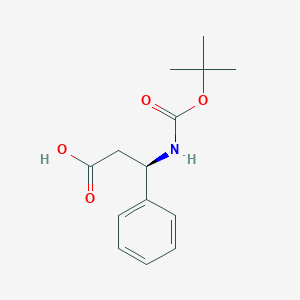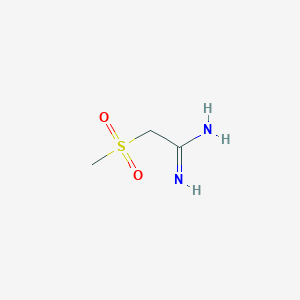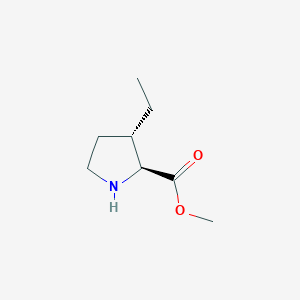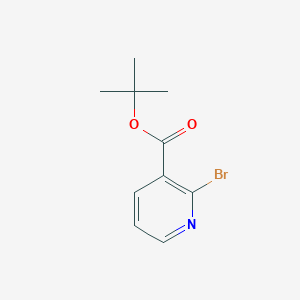![molecular formula C9H10N2O2 B064623 8-Amino-5-methyl-2H-benzo[B][1,4]oxazin-3(4H)-one CAS No. 179863-45-7](/img/structure/B64623.png)
8-Amino-5-methyl-2H-benzo[B][1,4]oxazin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Amino-5-methyl-2H-benzo[B][1,4]oxazin-3(4H)-one is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields of research. This compound is also known as AMBO or 5-MeO-AMBO, and it belongs to the class of oxazinones. The unique structural features of AMBO make it a promising candidate for drug discovery and development, as well as for use in biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of AMBO is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. The compound has been shown to interact with various receptors, including the serotonin receptor, dopamine receptor, and adrenergic receptor. AMBO has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects
AMBO has been shown to have a range of biochemical and physiological effects in various studies. The compound has been shown to have neuroprotective effects, as well as anti-inflammatory and antioxidant properties. AMBO has also been shown to modulate the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
AMBO has several advantages as a research tool, including its high purity and stability, as well as its ability to modulate various signaling pathways in the body. However, there are also some limitations to the use of AMBO in lab experiments, including its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on AMBO, including further investigation of its mechanism of action and its potential applications in drug discovery and development. Additionally, more studies are needed to explore the potential of AMBO as a neuroprotective agent and its role in modulating neurotransmitter systems. Further optimization of the synthesis of AMBO may also be possible, which could improve the efficiency and yield of the reaction.
Méthodes De Synthèse
The synthesis of AMBO involves a multistep process that starts with the reaction of 2-methylbenzoxazole with chloroacetyl chloride, followed by the reaction with ethylamine to form the intermediate compound. The final step involves the reduction of the intermediate with sodium borohydride to obtain AMBO in high yield and purity. The synthesis of AMBO has been optimized over the years, and various modifications have been made to improve the efficiency and yield of the reaction.
Applications De Recherche Scientifique
AMBO has been extensively studied for its potential applications in various fields of research. In the pharmaceutical industry, AMBO has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been studied for its potential as a neuroprotective agent and as a modulator of neurotransmitter systems.
Propriétés
Numéro CAS |
179863-45-7 |
|---|---|
Formule moléculaire |
C9H10N2O2 |
Poids moléculaire |
178.19 g/mol |
Nom IUPAC |
8-amino-5-methyl-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C9H10N2O2/c1-5-2-3-6(10)9-8(5)11-7(12)4-13-9/h2-3H,4,10H2,1H3,(H,11,12) |
Clé InChI |
ODMILUPFGKIFRX-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(C=C1)N)OCC(=O)N2 |
SMILES canonique |
CC1=C2C(=C(C=C1)N)OCC(=O)N2 |
Synonymes |
8-AMINO-5-METHYL-2H-BENZO[B][1,4]OXAZIN-3(4H)-ONE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(S)-(+)-N-[1-(1-Naphthyl)ethyl]phthalamic acid](/img/structure/B64542.png)








![4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine](/img/structure/B64575.png)


